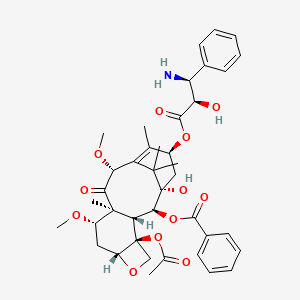![molecular formula C18H23ClFNO3 B586894 4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride CAS No. 1539266-23-3](/img/new.no-structure.jpg)
4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride is a chemical compound with the molecular formula C18H23ClFNO3. It is known for its unique structure, which includes a fluorine atom, two methoxy groups, and a methoxyphenylmethyl group attached to a benzeneethanamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride typically involves multiple steps, starting with the preparation of the benzeneethanamine backboneThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting on specific molecular targets in the body.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in a range of effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Similar structure with an iodine atom instead of fluorine.
Benzeneethanamine, 2,5-dimethoxy-α,4-dimethyl-: Similar backbone with different substituents.
Phenethylamine, p-methoxy-α-methyl-: Similar phenethylamine structure with different functional groups
Uniqueness
4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
1539266-23-3 |
|---|---|
Formule moléculaire |
C18H23ClFNO3 |
Poids moléculaire |
355.834 |
Nom IUPAC |
2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22FNO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H |
Clé InChI |
KVGRWNBRTQPQAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)
![1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B586825.png)

![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)

